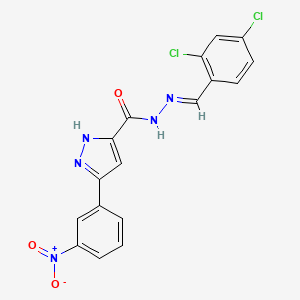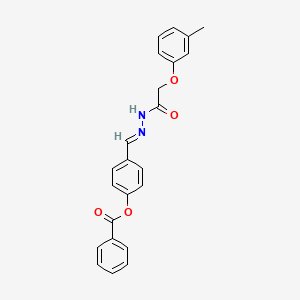![molecular formula C19H20ClN3O5 B11981333 N-(3-chloro-4-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide](/img/structure/B11981333.png)
N-(3-chloro-4-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-CL-4-METHYL-PH)-2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure suggests it could be involved in complex chemical reactions due to its functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-CL-4-METHYL-PH)-2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE” likely involves multiple steps, including:
Formation of the hydrazone: Reacting 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Acylation: Acylating the hydrazone with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Substitution: Introducing the 3-chloro-4-methylphenyl group through a substitution reaction.
Industrial Production Methods
Industrial production would require optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Techniques like crystallization, distillation, and chromatography would be employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include acidic or basic environments, depending on the substituents involved.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Possible use in the development of new therapeutic agents.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance, if used in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-CHLORO-4-METHYLPHENYL)-2-OXOACETAMIDE: Similar structure but lacks the hydrazone and trimethoxybenzylidene groups.
N-(4-METHOXYPHENYL)-2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE: Similar but with a different substituent on the phenyl ring.
Uniqueness
The unique combination of functional groups in “N-(3-CL-4-METHYL-PH)-2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H20ClN3O5 |
|---|---|
Molekulargewicht |
405.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H20ClN3O5/c1-11-5-6-13(9-14(11)20)22-18(24)19(25)23-21-10-12-7-15(26-2)17(28-4)16(8-12)27-3/h5-10H,1-4H3,(H,22,24)(H,23,25)/b21-10+ |
InChI-Schlüssel |
UPPGUUJZAQSHIR-UFFVCSGVSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981268.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11981274.png)


![5-(4-methylphenyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11981278.png)
![[(4-{[(E)-(4-bromophenyl)methylidene]amino}-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B11981281.png)
![2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11981289.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11981295.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981296.png)
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11981307.png)
![N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11981313.png)
